tert-Butyl(4-amino-3-methoxyphenyl)carbamate

Description

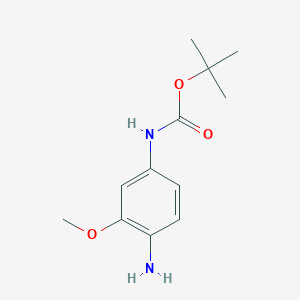

tert-Butyl(4-amino-3-methoxyphenyl)carbamate (CAS: 700804-29-1) is a carbamate-protected aniline derivative widely employed in medicinal chemistry and organic synthesis. Its structure features a tert-butoxycarbonyl (Boc) group attached to the amino functionality of a 4-amino-3-methoxyphenyl scaffold. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly those targeting inflammation and kinase inhibition pathways . The Boc group enhances solubility and stability during synthetic processes, while the 3-methoxy substituent influences electronic and steric properties, modulating reactivity in coupling reactions .

Properties

Molecular Formula |

C12H18N2O3 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

tert-butyl N-(4-amino-3-methoxyphenyl)carbamate |

InChI |

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-5-6-9(13)10(7-8)16-4/h5-7H,13H2,1-4H3,(H,14,15) |

InChI Key |

IESQPNBJTPEJSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-AMINO-3-METHOXYPHENYLCARBAMICACIDTERT-BUTYLESTER typically involves the reaction of 4-amino-3-methoxyaniline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The reaction proceeds smoothly to yield the desired Boc-protected amine.

Industrial Production Methods: On an industrial scale, the production of 4-AMINO-3-METHOXYPHENYLCARBAMICACIDTERT-BUTYLESTER follows similar synthetic routes but may involve larger reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Boc group can be replaced by other functional groups under appropriate conditions.

Deprotection Reactions: The Boc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Major Products Formed:

Substitution: Various substituted derivatives depending on the nucleophile used.

Deprotection: 4-amino-3-methoxyaniline.

Scientific Research Applications

Chemistry: 4-AMINO-3-METHOXYPHENYLCARBAMICACIDTERT-BUTYLESTER is widely used in organic synthesis as a protecting group for amines. It is particularly valuable in peptide synthesis where selective protection and deprotection of amino groups are crucial .

Biology and Medicine: In biological research, this compound is used to modify peptides and proteins, aiding in the study of enzyme mechanisms and protein interactions . It also finds applications in the development of pharmaceuticals where protecting groups are essential for the synthesis of complex molecules .

Industry: Industrially, it is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals .

Mechanism of Action

The primary mechanism of action of 4-AMINO-3-METHOXYPHENYLCARBAMICACIDTERT-BUTYLESTER involves the protection of amino groups through the formation of a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps . The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine .

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxy group in the target compound donates electron density to the aromatic ring, enhancing nucleophilic aromatic substitution (NAS) reactivity compared to electron-withdrawing substituents (e.g., 4-chloro in ).

- Steric Effects: The 3-methoxy group introduces steric hindrance, reducing reaction rates in coupling reactions compared to unsubstituted analogs like tert-butyl(3-aminophenyl)carbamate .

Biological Activity

Tert-butyl(4-amino-3-methoxyphenyl)carbamate is a synthetic organic compound belonging to the carbamate class. Its structure includes a tert-butyl group, an amino group, and a methoxyphenyl moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 265.34 g/mol. The presence of the tert-butyl group enhances lipophilicity, which may influence solubility and bioavailability in biological systems.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. Similar compounds have demonstrated the ability to form both covalent and non-covalent bonds with these targets, leading to modulation of their activity. For instance, compounds with structural similarities have shown inhibition of key enzymes involved in neurodegenerative diseases .

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Neuroprotective Effects : In vitro studies have suggested that analogs of this compound can protect astrocytes against amyloid-beta (Aβ) toxicity, reducing inflammatory cytokines such as TNF-α and IL-1β, which are implicated in neurodegenerative diseases like Alzheimer's .

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's disease. Inhibition studies indicated significant activity with an IC50 value in the nanomolar range .

- Antioxidant Activity : While some studies report moderate antioxidant effects, further research is needed to quantify this activity and its relevance in therapeutic contexts .

Case Studies

- Neuroprotection in Alzheimer’s Models : A study employing scopolamine-induced Aβ aggregation models demonstrated that this compound significantly reduced Aβ levels compared to control groups, suggesting its potential role in managing Alzheimer’s disease symptoms .

- Synthesis and Evaluation : The synthesis pathway for this compound has been optimized to enhance yield and reduce by-products. This process allows for the selective formation of the desired compound while maintaining biological activity.

Comparative Analysis with Related Compounds

The following table summarizes the structural variations and biological activities of related carbamates:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C14H21N2O3 | Contains tert-butyl and methoxy groups | Neuroprotective, AChE inhibition |

| Tert-butyl(4-amino-2-methoxyphenyl)carbamate | C12H18N2O3 | Lacks propan-2-yl side chain | Similar neuroprotective effects |

| Tert-butyl N-(4-amino-3-methylphenyl)carbamate | C13H19N2O3 | Contains methyl substituent | Potentially different pharmacokinetics |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.